REACTION_CXSMILES
|
C([O-])([O-])=O.[Cs+].[Cs+].[Cl:7][C:8]1[C:9]2[CH:16]=[CH:15][NH:14][C:10]=2[N:11]=[CH:12][N:13]=1.I[CH:18]([CH3:20])[CH3:19]>CN(C=O)C>[Cl:7][C:8]1[C:9]2[CH:16]=[CH:15][N:14]([CH:18]([CH3:20])[CH3:19])[C:10]=2[N:11]=[CH:12][N:13]=1 |f:0.1.2|
|
Name
|
Cs2CO3
|
Quantity
|
382 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=CN1)NC=C2
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
267 g
|
Type
|
reactant
|
Smiles
|
IC(C)C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
STIRRING
|
Details
|
stirred for 5 h at room temperature
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with EtOAc (3×500 mL)
|
Type
|
WASH
|
Details
|
The combined filtrates were washed with water (3×500 mL) and brine (3×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)N(C=C2)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 151 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |